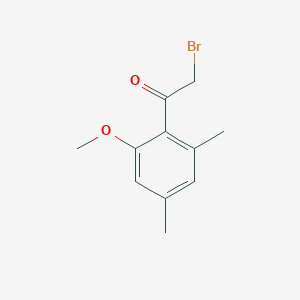

2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone

Description

Significance of α-Halo Ketones as Reactive Intermediates for Carbon-Carbon and Carbon-Heteroatom Bond Formation

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. wikipedia.org This specific arrangement of functional groups results in a highly versatile and reactive intermediate. The electron-withdrawing nature of the carbonyl group polarizes the adjacent carbon-halogen bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes α-halo ketones powerful alkylating agents, a property extensively exploited in the formation of new chemical bonds. wikipedia.org

These compounds are bifunctional, possessing two primary electrophilic sites: the α-carbon and the carbonyl carbon. wikipedia.org This duality allows for a diverse range of chemical transformations. Nucleophiles can attack the α-carbon in classic SN2 displacement reactions, which are notably faster for α-halo ketones compared to corresponding alkyl halides. nih.govlibretexts.org This reactivity is fundamental to the construction of both carbon-carbon and carbon-heteroatom bonds.

In the formation of carbon-heteroatom bonds, α-halo ketones are renowned precursors to a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netmdpi.com For instance, the reaction of α-halo ketones with thioamides or thioureas is a cornerstone of the Hantzsch thiazole (B1198619) synthesis, a reliable method for creating the thiazole ring system. wikipedia.org Similarly, they react with dicarbonyl compounds and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis to form pyrroles. wikipedia.org The reaction with various oxygen, nitrogen, and sulfur nucleophiles provides access to an extensive array of five- and six-membered heterocycles, including benzofurans and thiophenes. nih.gov

For carbon-carbon bond formation, α-halo ketones participate in several key reactions. They are valuable substrates in aldol-type reactions and can be used to generate α,β-unsaturated ketones through an initial bromination followed by an elimination reaction. libretexts.orgtandfonline.com Furthermore, under basic conditions, they can undergo the Favorskii rearrangement, a complex reaction involving the formation of a cyclopropanone (B1606653) intermediate that ultimately yields a rearranged carboxylic acid derivative. wikipedia.org

| Reaction Type | Nucleophile/Reagent | Bond Formed | Resulting Product Class |

| Heterocycle Synthesis | Thioamides / Thioureas | C-N, C-S | Thiazoles, Aminothiazoles |

| o-Hydroxycarbonyls | C-O | Benzofurans | |

| Dicarbonyls & Ammonia | C-N | Pyrroles (Hantzsch Synthesis) | |

| C-Heteroatom Alkylation | Amines | C-N | α-Amino ketones |

| Alcohols / Phenols | C-O | α-Alkoxy/Aryloxy ketones | |

| Thiols / Thiophenols | C-S | α-Thio ketones | |

| C-Carbon Bond Formation | Enolates / Carbanions | C-C | γ-Diketones, etc. |

| Aldehydes (with Base) | C-C | Halohydrins, Oxiranes | |

| Base (intramolecular) | C-C | Carboxylic Acid Derivatives (Favorskii Rearrangement) | |

| Pyridine (B92270) (Elimination) | C=C | α,β-Unsaturated Ketones |

This table summarizes the diverse reactivity of α-halo ketones in forming key chemical bonds.

Role of Substituted Aryl Methyl Ethers as Structural Motifs in Advanced Molecular Architectures

Substituted aryl methyl ethers are a class of compounds where a methoxy (B1213986) group (-OCH₃) is attached to an aromatic ring that also bears other substituents. This structural motif is ubiquitous in nature and synthetic chemistry. It is a key feature in a vast number of natural products, including complex monolignols (the building blocks of lignin), alkaloids, and flavonoids, many of which exhibit significant biological activity. nih.gov In medicinal chemistry, the aryl methyl ether group is present in numerous FDA-approved drugs, where it can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. nih.gov

Beyond their presence in bioactive molecules, aryl methyl ethers serve a critical role as synthetic intermediates. The ether linkage is generally robust and stable to a wide range of reaction conditions, making the methoxy group an excellent protecting group for a more reactive phenolic hydroxyl group during multi-step syntheses. youtube.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl functionality.

In more advanced applications, the aryl C-O bond of the ether, while strong, can be strategically cleaved. This deprotection, or demethylation, can be achieved using various reagents, often under harsh conditions, to reveal the phenol (B47542) at a late stage in a synthesis. youtube.comresearchgate.netresearchgate.net This strategy is particularly valuable in the final steps of creating complex molecules. nih.govnih.gov Modern synthetic methods have also focused on the functionalization of the strong C–O bonds in aryl ethers, treating them not just as protecting groups but as handles for further diversification, which is particularly relevant in sustainable chemistry for the valorization of lignin-derived platform chemicals. nih.gov

Contextualization of 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone within the Landscape of Synthetic Organic Chemistry

The compound This compound is a molecule that strategically combines the key features of both an α-bromo ketone and a substituted aryl methyl ether. Its structure consists of a phenylethanone core that is brominated at the α-position and features a highly substituted aromatic ring containing a methoxy group and two methyl groups. This substitution pattern makes it a valuable and specialized building block in organic synthesis.

The α-bromo ketone portion of the molecule serves as a potent electrophilic handle. As detailed in section 1.1, this functionality allows for predictable and efficient reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. It can be envisioned as a precursor for the synthesis of complex heterocyclic systems, such as substituted thiazoles, imidazoles, or benzofurans, which are privileged structures in medicinal chemistry.

Simultaneously, the substituted aryl methyl ether moiety provides a stable, sterically hindered aromatic core. The 2-methoxy group, along with the two methyl groups at the 4 and 6 positions, creates a specific electronic and steric environment on the aromatic ring. This substitution can influence the reactivity of the ketone and can be a crucial structural element in the final target molecule. The methoxy group itself can be retained as a feature of the final product, common in many natural products and pharmaceuticals, or it could potentially be demethylated in a later synthetic step to yield a phenol, providing another point for molecular diversification.

While extensive research findings on this specific molecule are not widely available in peer-reviewed literature, its synthetic utility can be confidently inferred from the well-established reactivity of its constituent parts. It represents a bespoke chemical intermediate, designed for the construction of complex and highly substituted aromatic compounds. Its structure suggests potential applications in the synthesis of novel pharmaceutical candidates, agrochemicals, or specialized organic materials where precise control over substitution and molecular architecture is required.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 136382-01-9 bldpharm.com |

| Structure | A phenylethanone core with a bromine at the α-carbon. The phenyl ring is substituted with a methoxy group at position 2 and methyl groups at positions 4 and 6. |

| Inferred Reactivity | Acts as a potent alkylating agent via the α-bromo ketone moiety. The substituted aryl ether portion is stable under many conditions but can be a site for late-stage functionalization. |

| Physical Properties | Detailed experimental data such as melting point and boiling point are not extensively reported in the public domain. |

Chemical and physical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-4-8(2)11(9(13)6-12)10(5-7)14-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXARLPEXZEGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136382-01-9 | |

| Record name | 2-bromo-1-(2-methoxy-4,6-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 2 Methoxy 4,6 Dimethylphenyl Ethanone

Strategies for the Construction of the Aromatic Precursor, 1-(2-methoxy-4,6-dimethylphenyl)ethanone

The synthesis of 1-(2-methoxy-4,6-dimethylphenyl)ethanone can be achieved through various methods, with Friedel-Crafts acylation being a primary approach.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds in aromatic systems. tamu.eduorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In the synthesis of 1-(2-methoxy-4,6-dimethylphenyl)ethanone, 3,5-dimethylanisole serves as the aromatic substrate.

The reaction proceeds by the formation of an acylium ion from the acylating agent (e.g., acetyl chloride) and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of 3,5-dimethylanisole. The methoxy (B1213986) and methyl groups on the aromatic ring are activating and ortho-, para-directing. However, the steric hindrance from the two methyl groups influences the position of acylation.

Various Lewis acids can be employed to catalyze the reaction, and the choice of catalyst and reaction conditions can influence the yield and regioselectivity of the product. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been used as catalysts in ionic liquids for Friedel-Crafts acylations, sometimes offering improved regioselectivity. liv.ac.uk

Interactive Data Table: Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | >99 | liv.ac.uk |

| 3,5-Dimethylanisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | >99 | liv.ac.uk |

| Anisole | Benzoyl chloride | SnO₂ nanosheets | Solvent-free | 100 | 92 | acs.org |

| Anisole | Propionic anhydride | [CholineCl][ZnCl₂]₃ | Microwave | 120 | 95 | ruc.dk |

While Friedel-Crafts acylation is a common route, other methods for functionalizing the aromatic ring can be considered. These might include metal-catalyzed cross-coupling reactions or functional group interconversions. However, for the direct introduction of an acetyl group to form the target precursor, Friedel-Crafts type reactions remain the most direct and widely utilized strategy.

The regioselectivity of the Friedel-Crafts acylation of 3,5-dimethylanisole is a critical aspect of the synthesis. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The two methyl groups are also activating and ortho-, para-directing. In 3,5-dimethylanisole, the positions ortho to the methoxy group (positions 2 and 6) and the position para to the methoxy group (position 4) are all activated.

The directing effects of the substituents are as follows:

Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.

Methyl groups (-CH₃): Activating, ortho-, para-directing.

In the case of 3,5-dimethylanisole, the incoming electrophile will preferentially substitute at the positions most activated by the combined electronic effects of the substituents and least sterically hindered. The position between the two methyl groups is highly hindered. The positions ortho to the methoxy group are electronically activated, and acylation at one of these positions leads to the desired precursor, 1-(2-methoxy-4,6-dimethylphenyl)ethanone. The benzoylation of 3,5-dimethylanisole has been shown to preferentially afford the less hindered ortho-substituted product. liv.ac.uk

Selective α-Bromination Techniques of Ketones

Once the precursor ketone is obtained, the next step is the selective bromination at the α-carbon (the carbon atom adjacent to the carbonyl group).

The α-halogenation of ketones is often carried out under acidic conditions. masterorganicchemistry.comlibretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate, which is the key reactive species. masterorganicchemistry.compearson.com The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-hydrogens. masterorganicchemistry.compearson.com A base (such as the solvent or the conjugate base of the acid) then removes an α-proton to form the enol.

The direct bromination of ketones using molecular bromine (Br₂) is a common and effective method for α-bromination. libretexts.org The choice of solvent can significantly impact the reaction's efficiency and selectivity. Acetic acid is a frequently used solvent for this transformation. libretexts.orgchemtube3d.com The reaction of acetophenone with bromine in acetic acid, for instance, yields α-bromoacetophenone. libretexts.org

Other solvent systems and brominating agents have also been explored to improve selectivity and yield. For example, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), and can be effective under microwave irradiation. researchgate.net The use of H₂O₂-HBr in water has been presented as a greener alternative for the bromination of ketones. researchgate.net

The selectivity of the bromination is crucial. Under acidic conditions, typically only one α-hydrogen is replaced by a halogen. pressbooks.pub This is because the introduced electron-withdrawing halogen atom deactivates the enol intermediate towards further electrophilic attack. pressbooks.pub

Interactive Data Table: α-Bromination of Ketones

| Ketone | Brominating Agent | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | - | α-Bromoacetophenone | 72 | libretexts.org |

| Acetophenone | Br₂ | 1,4-Dioxane/HBr | Continuous flow | 2-Bromo-1-phenylethanone | 99 | mdpi.comnih.gov |

| Acetophenone | NBS | PTSA/Microwave | - | α-Bromoacetophenone | - | researchgate.net |

| 4-Methoxyacetophenone | CuBr₂ | Ethyl Acetate (B1210297) | Reflux | 2-Bromo-1-(4-methoxyphenyl)ethanone | - | nih.govresearchgate.net |

| Acetophenone | NH₄Br/H₂SO₄ | Acetonitrile/Water | Electrolysis | α-Bromoacetophenone | 80-87 | rsc.org |

Utilizing N-Bromosuccinimide (NBS) and Related Brominating Reagents

The α-bromination of the parent ketone, 1-(2-methoxy-4,6-dimethylphenyl)ethanone, is frequently accomplished using N-Bromosuccinimide (NBS). NBS is a versatile and convenient reagent for radical substitution and electrophilic addition reactions, serving as a reliable source of bromine. missouri.edunih.gov The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side-products. missouri.edu

Acid catalysis is often employed to facilitate the bromination of carbonyl derivatives with NBS. For instance, substituted acetophenones can be effectively brominated at the α-position using NBS in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH). researchgate.net The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine from NBS to yield the α-brominated product. nih.gov

Various reaction conditions have been explored to optimize this transformation. The use of ultrasound has been shown to promote the reaction between substituted acetophenones and NBS/p-TsOH in methanol at lower temperatures (35 ± 2 °C) compared to conventional heating at the solvent's boiling point. Microwave irradiation offers another efficient method, significantly reducing reaction times for the selective monobromination of aromatic carbonyl compounds with NBS and a catalytic amount of p-TsOH.

The choice of solvent and catalyst system can significantly influence the outcome. For example, using NBS in the presence of active acidic aluminum oxide (Al₂O₃) in methanol at reflux temperature has been reported to provide α-monobrominated products with excellent isolated yields. researchgate.net

| Catalyst System | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Ultrasound, 35°C | High yield, shorter reaction time compared to thermal method. | researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Various | Microwave Irradiation | Highly efficient, selective monobromination within 30 minutes. | researchgate.net |

| Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | Excellent isolated yields of α-monobrominated products. | researchgate.net |

| Pyridine (B92270) hydrobromide perbromide | Acetic Acid | 90°C | Effective brominating agent for undergraduate experiments. | nih.govresearchgate.net |

Modern and Sustainable Bromination Protocols (e.g., Acid-Free, Phase-Vanishing)

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and safer bromination protocols. These modern methods aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Acid-Free Bromination: Several protocols have been developed that proceed without a strong acid promoter, which is beneficial for substrates that may be sensitive to acidic conditions. nih.gov For instance, the bromination of aromatic ketones with molecular bromine has been shown to proceed effectively without any catalyst, thereby improving yields and simplifying the reaction work-up. nih.gov

Electrochemical Methods: A greener and expeditious approach involves the in situ generation of bromonium ions from ammonium bromide (NH₄Br) in an undivided electrochemical cell. researchgate.net This method allows for the side-chain bromination of acetophenones at ambient temperature with high selectivity and good yields, avoiding the direct handling of corrosive bromine. researchgate.net

Phase-Vanishing (PV) Methodology: The phase-vanishing method offers an innovative approach to control highly exothermic reactions like bromination. This technique utilizes a fluorous solvent as a liquid membrane to separate the bromine from the substrate-containing organic phase. nih.gov The controlled diffusion of bromine across the fluorous phase into the reaction phase allows the reaction to proceed smoothly, often at room temperature, which saves energy and enhances safety. nih.gov This method has been successfully applied to the bromination of various organic substrates. researchgate.net

Aerobic Bromination: Recent advancements include aerobic bromination systems that use HBr or NaBr as the bromine source and oxygen from the air as the terminal oxidant. These reactions, often catalyzed by ionic liquids, provide an environmentally friendly route to bromoarenes and α-bromo ketones with controllable chemoselectivity.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Achieving high yield, selectivity (α-monobromination vs. di- or ring bromination), and purity is paramount in the synthesis of 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone. The optimization of various reaction parameters is crucial to control the reaction outcome.

Reagent Stoichiometry: The molar ratio of the brominating agent to the ketone substrate is a critical factor. Using a slight excess of the brominating agent, such as NBS or bromine, is common to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired di-brominated byproducts. researchgate.net

Catalyst: The choice and amount of catalyst can dramatically affect the reaction rate and selectivity. Acid catalysts like p-TsOH or HBr are effective in promoting the formation of the enol intermediate, which is the rate-determining step in the α-bromination of ketones under acidic conditions. nih.gov

Solvent: The solvent can influence both the reaction rate and the product distribution. Solvents like methanol, acetic acid, and dichloromethane are commonly used. researchgate.net For instance, in reactions with NBS and Al₂O₃, using methanol favors α-bromination, while acetonitrile can promote aromatic ring bromination depending on the substrate. researchgate.net

Temperature: Reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Milder conditions, sometimes enabled by methods like ultrasonication or specialized catalysts, are often preferred for higher selectivity. researchgate.net

Continuous Flow Processing: Transforming the batch procedure into a continuous flow process using microreactors allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry. This technology offers superior heat and mass transfer, leading to better yields, higher selectivity, and enhanced safety by minimizing the hold-up of hazardous intermediates. researchgate.netresearcher.life Optimization in a flow system can lead to near-quantitative yields and high space-time yields. researchgate.netresearcher.life

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Bromine/NBS Ratio | Controls mono- vs. di-bromination and conversion rate. | Use of 1.0-1.5 molar equivalents is typical to maximize mono-bromination while ensuring high conversion. | researchgate.net |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-5°C for Br₂/MeOH, or up to 90°C for other systems). | nih.gov |

| Solvent Choice | Influences solubility, reaction pathway (ionic vs. radical), and selectivity (side-chain vs. ring). | Methanol and acetic acid are effective for acid-catalyzed side-chain bromination. | researchgate.net |

| Reaction Time / Flow Rate | Determines the extent of reaction and potential for side reactions. | Monitor reaction by TLC in batch processes. In flow chemistry, optimize residence time for maximum conversion and selectivity. | researchgate.netresearcher.life |

Convergent and Divergent Synthetic Pathways to the Compound

The synthesis of this compound is typically achieved through a linear or divergent approach rather than a convergent one. The primary strategy involves the synthesis of the precursor ketone, 1-(2-methoxy-4,6-dimethylphenyl)ethanone, followed by α-bromination as a final step.

A divergent synthetic pathway utilizes the target compound as a versatile building block to create a variety of more complex molecules. α-Bromo aromatic ketones, also known as phenacyl bromides, are valuable intermediates for the synthesis of numerous heterocyclic compounds. sci-hub.rutandfonline.com For example, this compound can react with various nucleophiles to form different ring systems. A patent demonstrates its use as a reactant in the preparation of small molecule modulators of the HEC1-NEK2 interaction, which are of interest in cancer research. google.com Reactions with thioamides or thioureas can yield thiazole (B1198619) derivatives, while reactions with 2-aminopyridines can produce imidazo[1,2-a]pyridines. sci-hub.ruclockss.org This reactivity makes the title compound a key starting point for generating diverse molecular scaffolds. researchgate.net

A convergent synthesis , in contrast, would involve preparing separate fragments of the molecule and then combining them in a final step. For a molecule like this compound, a truly convergent approach is not commonly reported. The most practical and direct route is the late-stage functionalization (bromination) of the fully assembled ketone precursor.

Scalability and Process Development Aspects of Synthetic Routes

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of process development, safety, and cost-effectiveness. The α-bromination of acetophenones, particularly with reagents like NBS, presents specific challenges that must be addressed for safe and efficient scale-up.

Thermal Safety: Bromination reactions are often highly exothermic. A major hazard in chemical production is the loss of thermal control, which can lead to runaway reactions. researchgate.net When using NBS, a hazardous side reaction between NBS and certain solvents, such as 2-methyltetrahydrofuran (2-MeTHF), has been identified. acs.orgnovartis.com Thermal safety analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is essential to understand the thermal profile of both the desired reaction and potential side reactions. acs.orgnovartis.com This analysis helps in designing a safe process, for instance, by controlling the feed rate of NBS in a semi-batch process to manage heat evolution. acs.org

Process Optimization for Scale-up:

Continuous Flow Manufacturing: As mentioned previously, continuous flow microreactors offer significant advantages for scalability. They provide superior temperature control, reduce the volume of hazardous materials present at any one time, and allow for a more consistent product quality. researchgate.netresearcher.life The successful transformation of an α-bromination from a batch to a continuous flow process has been demonstrated, achieving high yields and space-time yields comparable to batch methods but with enhanced safety. researchgate.netresearcher.life

Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents are critical. While NBS is easier to handle than liquid bromine, its thermal stability and potential for side reactions must be managed. nih.govacs.org The development of processes that use less expensive and hazardous reagents, such as those employing catalytic systems with HBr and an oxidant, is highly desirable for industrial applications. beilstein-journals.org

Work-up and Purification: The purification of the final product must be efficient and scalable. This involves developing robust extraction, crystallization, and filtration procedures that can be implemented in a plant setting to consistently deliver a product of high purity.

By carefully evaluating thermal hazards, optimizing reaction parameters, and leveraging modern manufacturing technologies like continuous flow processing, the synthesis of this compound can be safely and efficiently scaled for industrial production.

Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Methoxy 4,6 Dimethylphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The most common reaction pathway for α-halo ketones is nucleophilic substitution at the α-carbon, where the bromine atom is displaced by a nucleophile. These reactions are valuable for constructing a wide array of molecular architectures.

Nucleophilic substitution at the α-carbon of 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone typically proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. chemicalnote.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack). chemicalnote.compharmaguideline.com This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon. chemicalnote.com

The rate of Sɴ2 reactions is sensitive to both electronic and steric factors. chemicalnote.com The reactivity of the α-carbon in this specific compound is influenced by the bulky 2-methoxy-4,6-dimethylphenyl group. The ortho-methoxy group and two meta-methyl groups create significant steric hindrance around the reaction center, impeding the approach of the nucleophile. chemicalnote.com Consequently, the rate of Sɴ2 reactions for this substrate is expected to be considerably lower than that for less substituted phenacyl bromides.

Table 1: Predicted Relative Rates of Sɴ2 Reaction for Various Phenacyl Bromides

| Phenacyl Bromide Substrate | Substituents | Expected Steric Hindrance | Predicted Relative Rate |

|---|---|---|---|

| Phenacyl bromide | None | Low | 100 |

| 2-Methylphenacyl bromide | One ortho-group | Moderate | ~20 |

| 2,6-Dimethylphenacyl bromide | Two ortho-groups | High | ~1 |

Note: The values in this table are illustrative predictions based on steric hindrance principles and not empirical data.

The reaction of this compound with nitrogen-based nucleophiles provides a direct route to α-amino ketones and related compounds, which are important precursors for nitrogen-containing heterocycles. acs.orgnih.gov

Amine Functionalization: Primary and secondary amines react as nucleophiles to displace the bromide, forming α-amino ketones. The reaction with primary amines can sometimes be followed by self-condensation to form imines or other heterocyclic structures. acs.orgbrainkart.com

Azide (B81097) Functionalization: Sodium azide (NaN₃) is an effective nucleophile for introducing the azide functionality. The resulting α-azido ketone is a stable intermediate that can be subsequently reduced to an α-amino ketone or used in cycloaddition reactions.

Table 2: Representative C-N Bond Forming Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | α-(Methylamino)ketone |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | α-(Dimethylamino)ketone |

Oxygen nucleophiles, such as alkoxides and carboxylates, react with α-bromo ketones to form α-alkoxy ketones and α-acyloxy ketones (esters), respectively. These reactions are generally reversible. libretexts.org

Reaction with Alkoxides: In the presence of an alkoxide, such as sodium methoxide, a substitution reaction can occur to yield an α-methoxy ketone. However, this reaction is often in competition with the Favorskii rearrangement, especially under basic conditions (see section 3.2). ddugu.ac.in

Reaction with Carboxylates: Carboxylate salts, like sodium acetate (B1210297), react to form phenacyl esters. This reaction is a standard method for introducing an ester group at the α-position of a ketone.

Table 3: Representative C-O Bond Forming Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | α-Ethoxy ketone |

| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acetoxy ketone |

Sulfur-based nucleophiles are particularly effective for Sɴ2 reactions due to their high nucleophilicity. chemistrysteps.com Thiols and thiolates react readily with this compound to yield α-thio ketones. These products are valuable intermediates in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. researchgate.net

Table 4: Representative C-S Bond Forming Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Thiolate | Sodium thiophenoxide (NaSPh) | α-(Phenylthio)ketone |

| Thiourea | Thiourea ((NH₂)₂CS) | Isothiouronium salt (hydrolyzes to thiol) |

Creating new carbon-carbon bonds is a central goal of organic synthesis. This compound can serve as an electrophile in reactions with carbon nucleophiles.

Enolate Alkylation: Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a strong base like lithium diisopropylamide (LDA), are excellent carbon nucleophiles. lumenlearning.compressbooks.pub They can attack the α-carbon of the bromo-ketone to form a 1,4-dicarbonyl compound. pressbooks.publibretexts.org

Reformatsky-type Reactions: The classical Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. testbook.combyjus.com This reaction has been extended to α-halo ketones. acs.orgresearchgate.net In the presence of zinc or other reducing metals like samarium(II) iodide, an organozinc or organosamarium intermediate is formed, which then adds to an aldehyde or ketone. acs.orgresearchgate.net

Table 5: Representative C-C Bond Forming Reactions

| Carbon Nucleophile/Reaction Type | Reagent Example(s) | Product Class |

|---|---|---|

| Ketone Enolate | Acetone + LDA | 1,4-Diketone |

| Ester Enolate | Ethyl acetate + LDA | γ-Keto ester |

Transformations Involving the Carbonyl Group

While the α-carbon is a primary site of reactivity, the carbonyl group can also undergo transformations. However, reactions at the carbonyl are often influenced or superseded by reactions involving the α-bromo substituent.

A key transformation for α-halo ketones in the presence of a base is the Favorskii rearrangement . wikipedia.orgpurechemistry.org This reaction competes with and can often be the major pathway over simple Sɴ2 substitution, particularly when using alkoxide bases. ddugu.ac.in

The mechanism is believed to proceed through the formation of an enolate, followed by intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the three-membered ring to yield the most stable carbanion, which is then protonated by the solvent. For this compound, this would result in a ring-contracted ester product where the carbonyl group has been incorporated into a carboxylic acid derivative. ddugu.ac.inpurechemistry.org Given the substitution pattern, the rearrangement would lead to a derivative of 2-methoxy-4,6-dimethylphenylacetic acid.

Other potential reactions at the carbonyl group, such as reduction with sodium borohydride (B1222165) to form a bromohydrin, or addition of Grignard reagents, must be performed with care, as the acidic α-proton and the electrophilic α-carbon can lead to side reactions.

Reduction Reactions to α-Bromoalcohols

The reduction of the carbonyl group in α-bromoketones such as this compound provides a direct route to α-bromoalcohols, which are valuable synthetic intermediates. The most common reagents for this transformation are hydride donors, with sodium borohydride (NaBH₄) being a widely used example due to its selectivity and mild reaction conditions. masterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com This attack occurs on the sp²-hybridized carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final α-bromoalcohol product. masterorganicchemistry.com A key advantage of using NaBH₄ is its chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the aryl bromide or the ether linkage present in the molecule.

The steric environment around the carbonyl group, influenced by the ortho-methoxy and ortho-methyl substituents on the phenyl ring, is expected to play a significant role in the reaction kinetics. These bulky groups can hinder the approach of the hydride reagent to the carbonyl carbon, potentially requiring longer reaction times or more forcing conditions compared to unhindered ketones.

| Starting Material | Reagent | Product | Typical Solvent |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | NaBH₄ | 2-Bromo-1-phenylethanol | Methanol/Ethanol |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | NaBH₄ | 2-Bromo-1-(4-methoxyphenyl)ethanol | Ethanol |

| This compound | NaBH₄ | 1-(2-Bromo-1-hydroxyethyl)-2-methoxy-4,6-dimethylbenzene | Methanol/Ethanol |

Nucleophilic Addition Reactions at the Carbonyl Carbon

The polarized nature of the carbonyl group in this compound renders the carbonyl carbon electrophilic and susceptible to attack by a wide variety of nucleophiles. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

This reaction follows a similar initial step to hydride reduction, where the nucleophile attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. The significant steric hindrance imposed by the 2-methoxy and 6-methyl groups on the aromatic ring is a critical factor in these reactions. This steric crowding can substantially impede the approach of bulky nucleophiles, potentially leading to lower reaction rates or favoring side reactions such as enolization if the nucleophile is also a strong base. For highly hindered ketones, the reaction may not proceed to completion or may require the use of less sterically demanding nucleophiles.

Derivatization to Oximes, Hydrazones, and Related Species

The carbonyl group of this compound can readily undergo condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives. These reactions are important for the characterization and further functionalization of the ketone.

Reaction with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt, yields the corresponding oxime. The reaction mechanism involves the initial nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Similarly, treatment with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, results in the formation of hydrazones. researchgate.net These reactions are often acid-catalyzed to facilitate the dehydration step. The formation of these derivatives serves as a classical method for the qualitative identification of ketones. As with other reactions at the carbonyl center, the rate of formation of these derivatives can be influenced by the steric bulk of the ortho substituents on the aromatic ring. For instance, 2-Bromo-1-(4-methoxyphenyl)ethanone is a known intermediate in the synthesis of thiazole-substituted hydrazones. researchgate.netnih.gov

Elimination Reactions

Dehydrobromination to α,β-Unsaturated Ketones

α-Bromoketones are valuable precursors for the synthesis of α,β-unsaturated ketones through a dehydrobromination reaction. This elimination of hydrogen bromide (HBr) from this compound can be induced by treatment with a suitable base. To avoid competing nucleophilic substitution at the carbonyl carbon, non-nucleophilic bases are often employed.

The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon, which is the methyl group in this case, is not typically deprotonated in this context) while the bromide ion departs simultaneously from the α-carbon. The use of a hindered, non-nucleophilic base such as pyridine (B92270) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common for this transformation, leading to the formation of 1-(2-methoxy-4,6-dimethylphenyl)ethenone.

| Base | Structure | Typical Reaction Conditions |

|---|---|---|

| Pyridine | C₅H₅N | Heating in pyridine as solvent |

| Triethylamine (TEA) | (C₂H₅)₃N | Reflux in an inert solvent like THF or CH₂Cl₂ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Room temperature in an inert solvent |

Stereochemical Control in Elimination Pathways

The E2 elimination reaction is stereospecific, requiring a particular spatial arrangement of the departing proton and leaving group. For the reaction to proceed efficiently, the C-H and C-Br bonds must be in an anti-periplanar conformation. chemistrysteps.comyoutube.comlibretexts.orgkhanacademy.orgkhanacademy.org In an acyclic system like this compound, this conformational requirement is achieved through rotation about the single bond connecting the α-carbon and the carbonyl carbon.

The molecule must adopt a conformation where the hydrogen on the α'-carbon and the bromine atom are oriented at a dihedral angle of approximately 180°. The presence of the bulky 2-methoxy-4,6-dimethylphenyl group will significantly influence the conformational preferences of the molecule. The transition state leading to the more stable alkene product (generally the E-isomer, where the larger groups are on opposite sides of the double bond) is typically lower in energy. Consequently, E2 elimination from this substrate is expected to be stereoselective, favoring the formation of the E-isomer of the resulting α,β-unsaturated ketone, if applicable. However, in this specific case, the product is a terminal alkene, so E/Z isomerism is not a factor. The key stereochemical requirement remains the anti-periplanar arrangement for the elimination to occur.

Aromatic Ring Reactivity Considerations

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: one methoxy (B1213986) group (-OCH₃) and two methyl groups (-CH₃). wikipedia.org All three are activating and ortho-, para-directing substituents. wikipedia.org

The methoxy group is a strong activating group, donating electron density to the ring primarily through resonance. The two methyl groups are moderately activating, donating electron density through an inductive effect. The combined effect of these three groups makes the aromatic ring significantly more nucleophilic than benzene itself.

The directing effects of these substituents determine the position of further substitution.

The methoxy group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The methyl group at C4 directs to its ortho (C3 and C5) and para (C1, which is already substituted) positions.

The methyl group at C6 directs to its ortho (C5) and para (C3) positions.

All three substituents strongly direct incoming electrophiles to the C3 and C5 positions. The C5 position is sterically less hindered than the C3 position, which is flanked by the methoxy group and a methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position. The bromoacetyl group is a deactivating group, but its influence is generally outweighed by the powerful activating effects of the methoxy and methyl groups.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | C2 | Strongly Activating | ortho, para (to C3, C5) |

| -CH₃ | C4 | Activating | ortho, para (to C3, C5) |

| -CH₃ | C6 | Activating | ortho, para (to C3, C5) |

| -C(O)CH₂Br | C1 | Deactivating | meta (to C3, C5) |

Electrophilic Aromatic Substitution Patterns and Directing Effects

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents: one methoxy group and two methyl groups. The position of an incoming electrophile is determined by the cumulative directing effects of these groups.

The methoxy group (-OCH₃) at the C2 position is a potent activating group. Through the resonance effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions relative to itself. The methyl groups (-CH₃) at C4 and C6 are also activating, albeit less strongly than the methoxy group. They donate electron density primarily through an inductive effect and hyperconjugation. All three substituents are classified as ortho, para-directors.

In the case of this compound, the available positions for substitution are C3 and C5. The directing effects of the existing substituents converge on these positions:

The 2-methoxy group directs an incoming electrophile to its ortho (C3) and para (C5) positions.

The 4-methyl group directs towards its ortho positions (C3 and C5).

The 6-methyl group also directs towards its ortho (C5) and para (C3) positions.

This cooperative alignment of directing effects results in strong activation of the C3 and C5 positions, making them the anticipated sites for electrophilic attack. However, steric hindrance can play a significant role in determining the final product distribution. The C3 position is flanked by the C2-methoxy and C4-methyl groups, while the C5 position is situated between the C4-methyl and C6-methyl groups. The bulky bromoacetyl group attached at C1 further contributes to the steric crowding, potentially influencing the accessibility of the C3 and C5 sites to an incoming electrophile. The stronger activating effect of the methoxy group might preferentially favor substitution at the C3 and C5 positions.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C2 | Strongly Activating | Ortho, Para | Resonance (Electron-donating) |

| -CH₃ (Methyl) | C4 | Activating | Ortho, Para | Inductive Effect & Hyperconjugation |

| -CH₃ (Methyl) | C6 | Activating | Ortho, Para | Inductive Effect & Hyperconjugation |

Potential for Metal-Catalyzed Cross-Coupling Reactions on Suitable Derivatives

The α-bromo ketone functionality in this compound makes it a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct coupling of α-bromo ketones can be challenging, they often serve as precursors to more reactive intermediates, or can participate in specific coupling protocols.

Suzuki Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. While not a direct coupling with the α-bromo ketone itself, derivatives such as enol triflates or enolates generated from the ketone could potentially participate in Suzuki reactions to form α-aryl or α-vinyl ketones.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. There are precedents for the Sonogashira coupling of α-bromo ketones with terminal alkynes to yield α-alkynyl ketones. libretexts.org This would be a direct method to introduce an alkyne moiety at the α-position of the carbonyl group in a suitable derivative of the title compound.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. While less common for α-bromo ketones, related reductive Heck reactions or tandem processes might be envisioned where a derivative of this compound could be coupled with an alkene.

The viability of these reactions would depend on the specific reaction conditions, catalyst system, and the potential for side reactions. The sterically hindered nature of the substrate might necessitate tailored catalytic systems or harsher reaction conditions.

| Reaction Name | Catalyst (Typical) | Coupling Partners | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium complex | Organoboron compound + Organohalide derivative | α-Aryl/Vinyl Ketone |

| Sonogashira Coupling | Palladium complex + Copper(I) salt | Terminal Alkyne + α-Bromo Ketone | α-Alkynyl Ketone |

| Heck Coupling | Palladium complex | Alkene + Organohalide derivative | α,β-Unsaturated Ketone or related structures |

Rearrangement Reactions Involving the Bromine or Carbonyl Moiety

The structure of this compound, specifically being an α-bromo ketone, suggests its potential to undergo rearrangement reactions, most notably the Favorskii rearrangement.

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, typically esters or amides depending on the nucleophile used (alkoxides or amines, respectively). wikipedia.orgadichemistry.com The classical mechanism proceeds through the formation of a cyclopropanone intermediate, which requires the presence of an enolizable α'-proton (a proton on the carbon on the other side of the carbonyl group).

However, this compound lacks α'-protons, as the carbonyl group is attached directly to the substituted phenyl ring. In such cases where enolization is not possible, the reaction can proceed through an alternative pathway often termed the pseudo-Favorskii (or quasi-Favorskii) rearrangement . wikipedia.org This mechanism involves the nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of the aromatic ring with the concurrent displacement of the bromide ion. The result is the formation of a rearranged carboxylic acid or its derivative.

The steric hindrance provided by the ortho-methoxy and ortho-methyl groups on the phenyl ring could influence the rate and feasibility of this rearrangement. The migration of the bulky 2-methoxy-4,6-dimethylphenyl group would be a key step in this proposed rearrangement.

| Feature | Description |

|---|---|

| Applicable Mechanism | Pseudo-Favorskii (Quasi-Favorskii) Rearrangement due to the absence of α'-protons. wikipedia.org |

| Key Steps | 1. Nucleophilic attack of base on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. 1,2-migration of the aryl group with displacement of bromide. |

| Potential Product | A rearranged carboxylic acid, ester, or amide, depending on the base/nucleophile used. |

| Influencing Factors | Steric hindrance from the ortho substituents on the migrating aryl group. |

Applications of 2 Bromo 1 2 Methoxy 4,6 Dimethylphenyl Ethanone in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Compound Synthesis

The α-bromo ketone functional group is a classic electrophilic component for the synthesis of numerous heterocyclic systems. The reaction typically involves the condensation of the α-bromo ketone with a binucleophilic partner, leading to cyclization and the formation of a stable aromatic heterocyclic ring.

The reaction of 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone with appropriate nucleophiles provides a direct route to a variety of substituted five-membered heterocycles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is one of the most reliable methods for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. researchgate.netresearchgate.netijarsct.co.in this compound serves as the ideal three-carbon component for this synthesis, reacting with thiourea, for example, to yield 2-amino-4-(2-methoxy-4,6-dimethylphenyl)thiazole. The reaction mechanism proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration. researchgate.net

Imidazoles: Substituted imidazoles can be synthesized by reacting α-haloketones with amidines. cdnsciencepub.comresearchgate.net The reaction of this compound with an amidine hydrochloride in the presence of a base like potassium bicarbonate would lead to the formation of a 2,4-disubstituted imidazole. This method is robust and avoids the use of more toxic solvents like chloroform. researchgate.net

Oxazoles: The Bredereck reaction provides a pathway to oxazoles through the reaction of α-haloketones with amides. researchgate.net This efficient process would allow for the synthesis of 2,4-disubstituted oxazoles where the 4-position is occupied by the 2-methoxy-4,6-dimethylphenyl group.

Furans: The Feist-Benary furan synthesis is a classic method that involves the reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849). researchgate.netnih.gov This condensation reaction would utilize this compound to produce highly substituted furan derivatives.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis is a related method that employs an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring. orientjchem.org This multicomponent reaction offers a direct route to pyrroles bearing the sterically hindered 2-methoxy-4,6-dimethylphenyl substituent.

The table below summarizes the potential of this compound in the synthesis of various five-membered heterocycles based on established named reactions.

| Heterocycle | General Reaction Name | Required Coreactant(s) | Potential Product Structure |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide or Thiourea | 2-Substituted-4-(2-methoxy-4,6-dimethylphenyl)thiazole |

| Imidazole | Amidine Condensation | Amidine | 2-Substituted-4-(2-methoxy-4,6-dimethylphenyl)imidazole |

| Oxazole | Bredereck Reaction | Formamide or Primary Amide | 2-Substituted-4-(2-methoxy-4,6-dimethylphenyl)oxazole |

| Furan | Feist-Benary Synthesis | β-Dicarbonyl Compound | Polysubstituted Furan |

| Pyrrole | Hantzsch Pyrrole Synthesis | β-Ketoester and Amine/Ammonia | Polysubstituted Pyrrole |

The construction of six-membered heterocycles often requires multicomponent reactions where the α-bromo ketone can act as a key synthon.

Pyridines: The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. researchgate.netrsc.org While not a direct reactant, α-bromo ketones are precursors to key intermediates in modified Hantzsch syntheses and other pyridine-forming reactions. For instance, they can be used to generate enamines or other activated species that participate in the cyclization.

Pyrimidines: Pyrimidines can be synthesized through the condensation of a three-carbon unit with an amidine. α-Bromo ketones, or derivatives such as β-bromo α,β-unsaturated ketones, can serve as this three-carbon component. Current time information in Pasuruan, ID. The reaction of this compound with an amidine under appropriate conditions could potentially yield a substituted pyrimidine.

The reactivity of this compound is not limited to the formation of simple monocyclic heterocycles. It is also a valuable precursor for building more complex fused heterocyclic systems. For example, the condensation of 4,5-diaminopyrimidines with α-halo ketones can lead to the formation of pyrimido[4,5-b] rsc.orgresearchgate.netoxazines. rsc.org Similarly, α-bromoacetophenones are known to participate in one-pot, three-component reactions with pyridine and acetylenes to afford indolizine derivatives. These reactions highlight the ability of the α-bromo ketone to participate in sequential reactions that build multiple rings in a single operation.

Precursor in the Synthesis of Complex Organic Scaffolds and Chemical Probes

Beyond heterocycle synthesis, the α-bromo ketone moiety is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, making this compound a useful precursor for complex organic scaffolds. As a potent electrophile, it readily undergoes nucleophilic substitution with a wide range of nucleophiles, including enolates, amines, thiols, and carbanions.

This reactivity allows for the introduction of the 2-methoxy-4,6-dimethylphenacyl group into larger molecules, serving as a handle for further functionalization or as a core component of a larger scaffold. For instance, the reaction with a ketone enolate (an α-alkylation reaction) would form a 1,4-dicarbonyl compound, which itself is a precursor for other heterocycles via the Paal-Knorr synthesis. acs.org This stepwise approach enables the construction of intricate molecular frameworks that may be of interest as chemical probes or as scaffolds for drug discovery.

Role in the Synthesis of Functional Materials Precursors (e.g., Monomers, Ligands for Catalysis)

The heterocyclic compounds synthesized from this compound have significant potential as precursors for functional materials.

Ligands for Catalysis: Heterocycles such as pyridines, imidazoles, and thiazoles are foundational structures for ligands used in homogeneous catalysis. researchgate.netresearchgate.netresearchgate.net The nitrogen and, where present, sulfur atoms act as excellent donor sites for coordinating with transition metals. orientjchem.org By using this compound as a starting material, ligands can be synthesized with a bulky, electron-rich substituent. This substituent can be used to tune the steric and electronic properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. For example, imidazole-derived N-heterocyclic carbenes (NHCs) are a major class of ligands in modern catalysis, and the title compound provides a route to NHC precursors with specific steric profiles. researchgate.netresearchgate.netalfachemic.com

Monomers for Polymers: Furan derivatives, which can be synthesized from the title compound, are considered important renewable platform chemicals for the creation of polymers. researchgate.netCurrent time information in Pasuruan, ID.researchgate.net The resulting substituted furans could potentially be used as monomers to create novel polymers with tailored properties, such as improved thermal stability or specific optoelectronic characteristics, imparted by the 2-methoxy-4,6-dimethylphenyl group.

The table below illustrates the potential applications of heterocycles derived from the title compound as precursors to functional materials.

| Derived Heterocycle | Potential Application | Rationale |

| Pyridine, Thiazole, Imidazole | Ligands for Homogeneous Catalysis | N/S atoms coordinate to metal centers; substituents tune steric/electronic properties. cdnsciencepub.comresearchgate.netslideshare.netnih.gov |

| Furan | Monomers for Specialty Polymers | Furan ring can be polymerized; substituents influence polymer properties. Current time information in Pasuruan, ID.organic-chemistry.org |

| Thiazole, Furan | Organic Semiconductors | Extended π-systems are useful in optoelectronic materials. |

Contributions to Methodological Development in Organic Chemistry

α-Bromo ketones are classic and highly predictable reagents in organic synthesis. colab.ws Their well-understood reactivity makes them ideal substrates for developing new synthetic methods and for optimizing existing ones. This compound, with its specific substitution pattern, can be used to probe the steric and electronic limits of new reactions.

For example, its use in developing greener synthetic protocols, such as reactions in water or under solvent-free conditions, allows chemists to test the robustness of a new method. rsc.org It can also be employed in multicomponent reactions, where its defined points of reactivity contribute to the controlled and efficient assembly of complex molecules in a single pot. The development of cleaner bromination techniques and the use of α-bromo ketones in polymer-supported synthesis further highlight their central role in advancing synthetic organic chemistry. researchgate.netacs.org The compound's utility in testing new catalytic systems (e.g., microwave-assisted or metal-catalyzed reactions) helps expand the toolkit available to synthetic chemists.

Advanced Spectroscopic and Structural Elucidation of the Compound

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS analysis would be crucial for confirming the elemental composition of the molecule. By providing a high-resolution mass measurement, the precise molecular formula could be determined, distinguishing it from other compounds with the same nominal mass. Subsequent fragmentation analysis (MS/MS) would involve inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This would provide valuable information about the connectivity of the atoms within the molecule, such as the loss of the bromine atom, the methoxy (B1213986) group, or cleavage of the acyl group, helping to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution.

¹H NMR Chemical Shift and Coupling Pattern Analysis

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts of the aromatic protons, the methylene (B1212753) protons adjacent to the bromine, the methoxy protons, and the two distinct methyl group protons would provide key insights into the electronic environment of each. The coupling patterns (e.g., singlets, doublets, multiplets) and coupling constants (J-values) would establish the connectivity between neighboring protons.

¹³C NMR Spectral Interpretation

A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons (including those directly attached to the methoxy and methyl groups), the methylene carbon bearing the bromine, the methoxy carbon, and the two methyl carbons would be highly informative for confirming the carbon skeleton.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of the different functional groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Analysis of Diastereotopic Proton Signals

The presence of a stereocenter or restricted rotation could potentially lead to diastereotopic protons, for example, in the methylene group adjacent to the carbonyl. Analysis of these signals in the ¹H NMR spectrum would provide further conformational details.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy group, C-H stretching and bending vibrations for the aromatic and methyl groups, and the C-Br stretching vibration at lower frequencies.

The Raman spectrum would also provide information on these vibrational modes, and certain vibrations, such as those of the aromatic ring, might be more intense in the Raman spectrum than in the IR spectrum. Together, these spectra would provide a detailed fingerprint of the functional groups present in 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone.

Without experimental data, any further discussion would be purely speculative and would not meet the required standards of a thorough and scientifically accurate article.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, which promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (the parts of the molecule that absorb light).

For a compound like this compound, the primary chromophore would be the substituted benzene (B151609) ring conjugated with the carbonyl group (C=O). The analysis would typically involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording its absorbance spectrum.

The resulting spectrum would be a plot of absorbance versus wavelength. Key findings would be presented in a data table, highlighting the wavelength of maximum absorbance (λmax) for each observed electronic transition. These transitions are typically:

π → π* transitions: Occurring in molecules with conjugated π systems, like the aromatic ring and the carbonyl group. These are usually high-energy transitions and result in strong absorption bands.

n → π* transitions: Involving the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.

The positions and intensities of these absorption bands would be influenced by the substituents on the aromatic ring (the methoxy and dimethyl groups) and the bromoacetyl group.

Table 1: Hypothetical UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation Analysis

To perform this analysis, a suitable single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

The key research findings from such an analysis would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would confirm the connectivity of the atoms and reveal any structural distortions.

Torsional Angles: These angles describe the rotation around single bonds and are crucial for determining the molecule's conformation. For instance, the analysis would reveal the orientation of the bromoacetyl group relative to the plane of the dimethylphenyl ring.

Intermolecular Interactions: The analysis would also show how the molecules are packed in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds or halogen bonds, that influence the crystal packing.

The detailed crystallographic data would be presented in interactive tables.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C11H13BrO2 |

| Formula weight | 257.12 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Table 3: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | Data not available |

| C=O | Data not available |

| C-O (methoxy) | Data not available |

| C-C (ring) | Data not available |

| O=C-C(Br) | Data not available |

Without experimental data from primary scientific sources, a detailed and accurate discussion of the spectroscopic and crystallographic properties of this compound cannot be provided.

Theoretical and Computational Studies on 2 Bromo 1 2 Methoxy 4,6 Dimethylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the molecular properties of organic compounds. For a molecule like 2-Bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone, these methods can provide deep insights into its electronic structure and reactivity, which are influenced by the interplay of its various functional groups.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic energy. For this compound, the steric hindrance introduced by the two methyl groups and the methoxy (B1213986) group at the ortho positions (2, 6, and a neighboring methoxy group) of the phenyl ring is expected to play a significant role in its geometry.

This steric crowding will likely force the bromoacetyl group out of the plane of the aromatic ring to minimize repulsive interactions. researchgate.net This deviation from planarity has significant consequences for the molecule's electronic properties, as it disrupts the conjugation between the carbonyl group and the phenyl ring. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), would be able to quantify this dihedral angle and the energetic cost associated with this non-planar conformation. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value | Influence of Substitution |

| C(aromatic)-C(carbonyl) Bond Length | ~1.50 Å | Elongated due to steric hindrance and reduced conjugation. |

| C=O Bond Length | ~1.22 Å | Typical for an aromatic ketone. |

| Dihedral Angle (Phenyl Ring - Carbonyl) | 30° - 60° | Significant deviation from planarity due to ortho-substituents. |

Note: The values in this table are estimations based on computational studies of other ortho-substituted and sterically hindered acetophenones and are intended for illustrative purposes.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Electrophilicity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-methoxyphenyl ring, while the LUMO is likely centered on the bromoacetyl group, particularly the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack. The electron-donating methoxy and dimethyl groups will raise the energy of the HOMO, while the electron-withdrawing bromoacetyl group will lower the energy of the LUMO, likely resulting in a moderate HOMO-LUMO gap. researchgate.netresearchgate.netxisdxjxsu.asiayoutube.comyoutube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

| Molecular Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | -6.5 to -7.5 | Electron donation from the aromatic ring. |

| LUMO | -1.0 to -2.0 | Electron acceptance at the bromoacetyl moiety. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical stability and reactivity. |

Note: These energy values are illustrative and based on typical ranges observed for similar aromatic ketones in computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is highly sensitive to the electronic environment of the nuclei. rsc.orgresearchgate.netnih.govarxiv.orgwisc.edu For this compound, the steric hindrance and the resulting non-planar geometry would significantly impact the chemical shifts of the protons and carbons near the bromoacetyl group. The protons of the ortho-methyl groups would likely experience a downfield shift due to the anisotropic effect of the carbonyl group. The chemical shift of the methylene (B1212753) protons in the bromoacetyl group would also be influenced by the conformation of the molecule. DFT-based methods are commonly used for these predictions. rsc.orgresearchgate.netnih.govarxiv.orgwisc.edu

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. researchgate.netmdpi.comarxiv.orgcore.ac.ukresearchgate.net The characteristic carbonyl stretching frequency (νC=O) in this compound is expected to appear in the typical range for aromatic ketones (around 1680-1700 cm⁻¹). However, the disruption of conjugation due to the non-planar geometry might cause a slight shift to higher wavenumbers compared to a fully conjugated system. Other predictable vibrations include the C-Br stretching and various aromatic C-H and C-C stretching and bending modes. researchgate.netmdpi.comarxiv.orgcore.ac.ukresearchgate.net

Conformer Analysis and Potential Energy Surface Mapping

Due to the presence of rotatable bonds, particularly the bond between the phenyl ring and the carbonyl carbon, this compound can exist in different conformations. Conformer analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) can be mapped by systematically changing the dihedral angle of the C(aromatic)-C(carbonyl) bond and calculating the energy at each point. researchgate.netresearchgate.netimperial.ac.ukwikipedia.orgacs.orgacs.org This would reveal the rotational barrier and the preferred orientation of the bromoacetyl group relative to the aromatic ring. The steric clash between the carbonyl oxygen and the ortho-methyl and methoxy groups will likely result in a significant rotational barrier, with the minimum energy conformation being one where these groups are staggered. researchgate.netresearchgate.netimperial.ac.ukwikipedia.orgacs.orgacs.org